molecular formula C26H21FN4O2 B11004288 N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11004288
M. Wt: 440.5 g/mol
InChI Key: BKKIHEXMEUZIKI-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other indole derivatives, N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide stands out due to its unique structural features and diverse applications. Similar compounds include:

These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]indol-4-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C26H21FN4O2/c1-30-26(33)20-9-3-2-8-19(20)23(29-30)15-25(32)28-22-10-5-11-24-21(22)12-13-31(24)16-17-6-4-7-18(27)14-17/h2-14H,15-16H2,1H3,(H,28,32)

InChI Key

BKKIHEXMEUZIKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC(=CC=C5)F

Origin of Product

United States

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